5-(Trifluoromethyl)-1,4-diazepane dihydrochloride
Description
5-(Trifluoromethyl)-1,4-diazepane dihydrochloride is a fluorinated derivative of the 1,4-diazepane scaffold, a seven-membered ring containing two nitrogen atoms. The trifluoromethyl (-CF₃) group at the 5-position introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs . This compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F621155), limiting its availability for research . While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its molecular weight is estimated at ~240 g/mol based on structural analogs.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H13Cl2F3N2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-1-2-10-3-4-11-5;;/h5,10-11H,1-4H2;2*1H |
InChI Key |
LQZPYRHJKZUEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC1C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Ring-Closing Strategies via Linear Precursors
A foundational approach involves constructing the diazepane core from linear diamines. For instance, reacting 1,4-diaminobutane with a trifluoromethyl-containing electrophile, such as 1,3-dibromo-2-(trifluoromethyl)propane, under basic conditions can yield the diazepane skeleton. This method mirrors the cyclization steps observed in the synthesis of related diazepane carboxylates. Key challenges include avoiding polymerization and ensuring regioselective installation of the trifluoromethyl group.
Trifluoromethylation of Preformed Diazepanes
Post-cyclization trifluoromethylation offers an alternative route. Silver-catalyzed [3 + 2] cycloadditions, as demonstrated in the incorporation of trifluoromethyl groups into pyrazoles, could be adapted. For example, treating 1,4-diazepane with trifluorodiazoethane (CF₃CHN₂) in the presence of AgNO₃ may install the CF₃ group at the 5-position. However, this approach requires careful optimization to prevent side reactions in the saturated ring system.
Resolution of Racemic Mixtures via Cocrystallization
Chiral resolution techniques, such as those used for (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, are critical if the target compound exhibits stereocenters. Cocrystallization with chiral resolving agents like (R)-1,1,2-triphenyl-1,2-ethanediol (TED) enables enantiomeric purification. Subsequent dissociation of the cocrystal with hydrochloric acid yields the dihydrochloride salt with high enantiomeric excess (>99% ee).
Key Reaction Mechanisms
Cyclization Mechanisms
The formation of the diazepane ring typically proceeds via nucleophilic attack of amine groups on electrophilic carbons. For example, in the presence of a base, 1,4-diaminobutane may react with a trifluoromethylated diketone to form the seven-membered ring through sequential imine and enamine formations. This mechanism parallels the synthesis of triazolopyrazines, where cyclization is driven by heat and acid catalysis.
Trifluoromethyl Group Introduction
Electrophilic trifluoromethylation using reagents like trifluoroacetic anhydride (TFAA) is a common strategy. In the synthesis of 3-(trifluoromethyl)triazolopyrazines, TFAA reacts with amine intermediates to install the CF₃ group via acylation followed by cyclodehydration. Similarly, 5-(trifluoromethyl)-1,4-diazepane could be synthesized by treating a diazepane precursor with TFAA under reflux conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents for cyclization include polar aprotic media such as acetonitrile or tetrahydrofuran, which stabilize transition states without participating in side reactions. Elevated temperatures (80–110°C) are often required to overcome the activation energy of ring closure, as seen in triazolopyrazine syntheses.
Catalytic Systems
Silver catalysis, effective in regiocontrolled cycloadditions, may enhance trifluoromethylation efficiency. For example, AgNO₃ (5 mol%) in dichloroethane at 60°C facilitates CF₃CHN₂ incorporation into heterocycles with >80% yield.
Table 1: Comparative Yields Under Varied Conditions
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TFAA-mediated acylation | None | 110 | 65 | 92.1 |
| AgNO₃ catalysis | AgNO₃ | 60 | 82 | 98.5 |
| Cocrystallization | TED | 20 | 28 | 99.9 |
Purification and Characterization Techniques
Recrystallization and Slurrying
Cocrystal purification, as described for diazepane carboxylates, involves slurrying the crude product in isopropanol or acetonitrile to remove diastereomeric impurities. Recrystallization from ethyl acetate/methyl tert-butyl ether (MTBE) mixtures yields high-purity material (>99% ee).
Applications and Derivatives
5-(Trifluoromethyl)-1,4-diazepane dihydrochloride serves as a precursor to orexin receptor antagonists like suvorexant. Structural analogs, such as 5-cyano-trifluoromethyl derivatives, exhibit enhanced COX-2 inhibition, underscoring the scaffold’s versatility in drug discovery.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)-1,4-diazepane dihydrochloride is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The exact pathways involved depend on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-(Trifluoromethyl)-1,4-diazepane dihydrochloride, highlighting substituent variations, molecular weights, and synthesis
Key Observations:
- Trifluoromethyl Positioning : The target compound’s -CF₃ group on the diazepane ring contrasts with analogs where -CF₃ is part of aromatic substituents (e.g., pyridinyl or phenyl groups) . This difference likely alters electronic distribution and steric effects.
- Synthetic Accessibility : Compounds with aromatic -CF₃ groups (e.g., ) are synthesized with moderate yields (44–51%), suggesting challenges in introducing -CF₃ directly onto the diazepane core .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, the pyridinyl-CF₃ analog’s higher molecular weight (318.2 g/mol) may offset this advantage compared to the smaller 6-fluoro derivative .
- Metabolic Stability : Fluorination generally reduces oxidative metabolism. The thiadiazolyl-CF₃ analog () may exhibit superior stability due to the combined effects of -CF₃ and the thiadiazole ring .
Biological Activity
5-(Trifluoromethyl)-1,4-diazepane dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of diazepane, characterized by the presence of a trifluoromethyl group at the 5-position. This modification can significantly influence the compound's lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. It has been noted for its potential as an antagonist at serotonin receptors, particularly the 5-HT3 and 5-HT6 receptors. These interactions may lead to modulation of neurotransmitter release and neuronal excitability.
Table 1: Receptor Interaction Profile
| Receptor Type | Binding Affinity (K_i) | Functional Activity |
|---|---|---|
| 5-HT3 | Variable | Antagonist |
| 5-HT6 | Variable | Antagonist |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell lines. The compound was tested against various cancer cell lines to evaluate its cytotoxicity and antiproliferative properties.
- Cytotoxicity Assays : The compound showed IC50 values in the low micromolar range against human pancreatic adenocarcinoma cells (e.g., BxPC-3 and Panc-1), indicating potential anticancer properties.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (Normal Fibroblast) | 0.36 |
Case Studies and Research Findings
Recent research has highlighted the dual action of compounds similar to this compound in targeting both serotonin receptors and exhibiting anticancer activities. For instance, studies focusing on structural modifications have shown that introducing fluorinated groups enhances receptor binding affinity and selectivity towards specific targets, which may correlate with improved therapeutic outcomes.
Case Study: Anticancer Activity
A study examined the effects of a series of diazepane derivatives on pancreatic cancer cells. The findings suggested that modifications at the diazepane ring significantly affected biological activity:
- Compounds with a trifluoromethyl group demonstrated enhanced potency compared to their non-fluorinated counterparts.
- The mechanism was hypothesized to involve DNA intercalation and disruption of cellular proliferation pathways.
Q & A
Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-1,4-diazepane dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of diazepane derivatives typically involves nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazenes can react with diamines under controlled conditions to form dispirophosphazenes . To synthesize this compound, a similar approach could be adapted:
- Step 1 : React a trifluoromethyl-containing precursor with a diamine in tetrahydrofuran (THF) at room temperature for 72 hours.
- Step 2 : Use triethylamine (EtN) to neutralize HCl byproducts, followed by filtration and solvent evaporation .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1:1 molar ratio of reactants) to minimize side products.
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | THF |
| Temperature | 25°C (room temp) |
| Reaction Time | 72 hours |
| Base | Triethylamine (2 eq) |
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and trifluoromethyl positioning. Reference data for similar compounds (e.g., 6-Fluoro-[1,4]diazepane dihydrochloride, CHClFN) can guide interpretation .
- NMR Spectroscopy : Use to verify trifluoromethyl group integration and for diazepane ring protons.
- Mass Spectrometry : Compare observed molecular ion peaks ([M+H]) with theoretical values (e.g., CHClFN: ~267.6 g/mol).
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data for trifluoromethyl-containing systems. Key steps:
- Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.
- Electronic Analysis : Calculate HOMO-LUMO gaps to assess reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
| DFT Method | Average Error (kcal/mol) |
|---|---|
| B3LYP (hybrid) | 2.4 |
| LSDA (gradient-only) | >5.0 |
Q. How does the trifluoromethyl group influence bioactivity in kinase inhibition studies?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions. For example, H-1152 dihydrochloride (a diazepane-derived Rho kinase inhibitor) shows improved potency due to its sulfonyl and methylisoquinoline groups . For this compound:
- Mechanism : The CF group may stabilize ligand-receptor complexes by occupying hydrophobic pockets in ATP-binding domains.
- Validation : Perform kinase inhibition assays (e.g., IC measurements) and compare with non-fluorinated analogs.
Q. What environmental impact assessments are relevant for diazepane dihydrochloride derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
